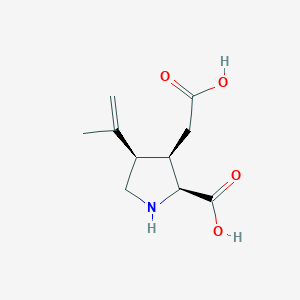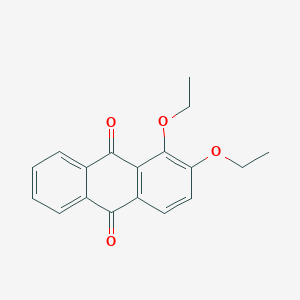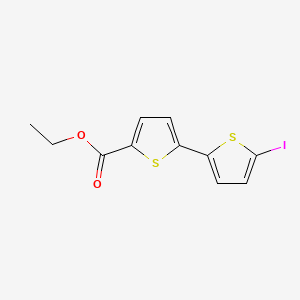
(2,2'-Bithiophene)-5-carboxylic acid, 5'-iodo-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2’-Bithiophene)-5-carboxylic acid, 5’-iodo-, ethyl ester is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two thiophene rings connected at the 2-position, with a carboxylic acid group at the 5-position of one ring and an iodine atom at the 5’-position of the other ring, esterified with an ethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Bithiophene)-5-carboxylic acid, 5’-iodo-, ethyl ester typically involves several steps:
Formation of 2,2’-Bithiophene: This can be achieved through a coupling reaction of thiophene derivatives.
Introduction of Carboxylic Acid Group: The carboxylation of 2,2’-bithiophene can be performed using carbon dioxide under high pressure and temperature.
Esterification: The carboxylic acid group is then esterified with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the iodine atom, converting it to a hydrogen atom or other functional groups.
Substitution: The iodine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Deiodinated bithiophene derivatives.
Substitution: Various substituted bithiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2,2’-Bithiophene)-5-carboxylic acid, 5’-iodo-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Wirkmechanismus
The mechanism of action of (2,2’-Bithiophene)-5-carboxylic acid, 5’-iodo-, ethyl ester depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the ester group can influence its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bithiophene: Lacks the carboxylic acid and iodine functionalities.
(2,2’-Bithiophene)-5-carboxylic acid: Lacks the iodine atom and ester group.
(2,2’-Bithiophene)-5-iodo-: Lacks the carboxylic acid and ester group.
Uniqueness
(2,2’-Bithiophene)-5-carboxylic acid, 5’-iodo-, ethyl ester is unique due to the combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both the carboxylic acid ester and the iodine atom allows for diverse chemical modifications and applications in various fields.
Eigenschaften
CAS-Nummer |
105125-03-9 |
|---|---|
Molekularformel |
C11H9IO2S2 |
Molekulargewicht |
364.2 g/mol |
IUPAC-Name |
ethyl 5-(5-iodothiophen-2-yl)thiophene-2-carboxylate |
InChI |
InChI=1S/C11H9IO2S2/c1-2-14-11(13)9-4-3-7(15-9)8-5-6-10(12)16-8/h3-6H,2H2,1H3 |
InChI-Schlüssel |
PXKPJSWTWANTNW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(S1)C2=CC=C(S2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



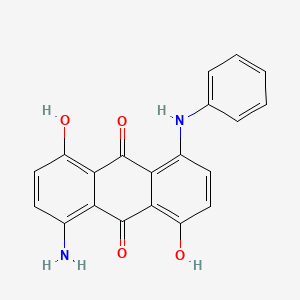
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B15249917.png)
![4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrobromide](/img/structure/B15249925.png)
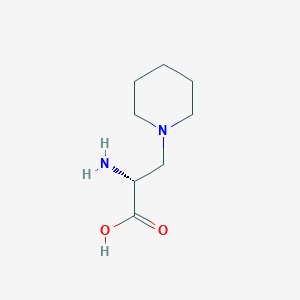
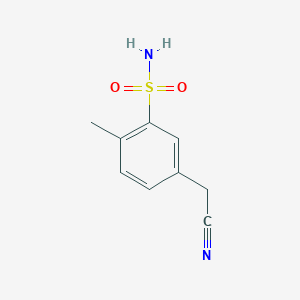
![9,10-Anthracenedione, 1-amino-2-bromo-4,8-dihydroxy-5-[(phenylmethyl)amino]-](/img/structure/B15249934.png)
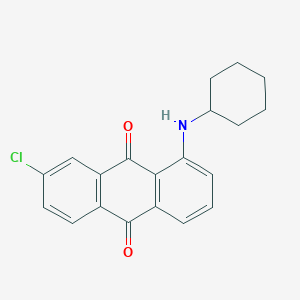
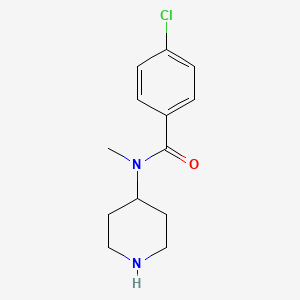
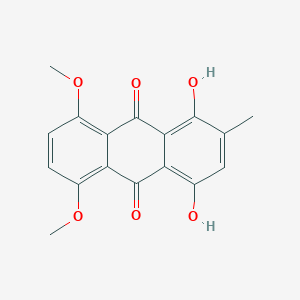
![5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carboxylic acid](/img/structure/B15249963.png)
![[2,2'-Bipyridine]-3,3',6,6'-tetracarboxylic acid](/img/structure/B15249966.png)
